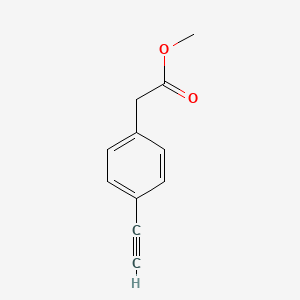

4-Ethynyl-benzeneacetic acid Methyl ester

Description

Properties

IUPAC Name |

methyl 2-(4-ethynylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREQRTIHRUYCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154498-13-2 | |

| Record name | methyl 2-(4-ethynylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyl-benzeneacetic acid Methyl Ester: A Versatile Tool in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Arylalkynes in Chemical Biology

In the landscape of contemporary drug discovery and chemical biology, the strategic incorporation of unique chemical functionalities into molecular scaffolds is paramount for elucidating biological mechanisms and developing novel therapeutics. Among these, the ethynyl group, a simple yet powerful alkyne functional group, has garnered significant attention. Its unique linear geometry, compact size, and rich reactivity make it an invaluable tool for medicinal chemists and chemical biologists. This guide focuses on a particularly useful building block bearing this functionality: 4-Ethynyl-benzeneacetic acid Methyl ester (also known as methyl 2-(4-ethynylphenyl)acetate), a molecule poised at the intersection of organic synthesis, bioorthogonal chemistry, and proteomics.

This technical guide will provide a comprehensive overview of 4-Ethynyl-benzeneacetic acid Methyl ester, from its fundamental chemical properties and synthesis to its cutting-edge applications as a chemical probe in target identification and validation. As a senior application scientist, the aim is to not only present protocols but to instill a deep understanding of the rationale behind the experimental design, empowering researchers to effectively harness the potential of this versatile compound.

Core Compound Details

| Property | Value | Source |

| CAS Number | 154498-13-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | White solid (at room temperature and pressure) | [2] |

| SMILES | O=C(OC)CC1=CC=C(C#C)C=C1 | [1] |

Synthesis of 4-Ethynyl-benzeneacetic acid Methyl Ester: A Strategic Approach

The synthesis of 4-Ethynyl-benzeneacetic acid Methyl ester can be efficiently achieved through a multi-step sequence, culminating in a Sonogashira coupling reaction, a cornerstone of modern cross-coupling chemistry.[2][3] The proposed synthetic strategy begins with a commercially available starting material, methyl 2-(4-iodophenyl)acetate.

Proposed Synthetic Pathway

The overall transformation involves the coupling of an aryl iodide with a protected acetylene source, followed by deprotection to yield the terminal alkyne.

Sources

4-Ethynyl-benzeneacetic acid Methyl ester chemical properties

An In-depth Technical Guide to 4-Ethynyl-benzeneacetic acid Methyl Ester

Compound Identification and Overview

4-Ethynyl-benzeneacetic acid methyl ester is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates a terminal alkyne and a methyl ester, offering two distinct points for chemical modification. The terminal alkyne acts as a versatile handle for "click" chemistry and other coupling reactions, while the methyl ester provides a site for hydrolysis, amidation, or transesterification. This unique combination makes it a valuable building block for constructing complex molecular architectures, including drug conjugates, polymers, and functionalized materials.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 2-(4-ethynylphenyl)acetate | N/A |

| CAS Number | 154498-13-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| SMILES Code | O=C(OC)CC1=CC=C(C#C)C=C1 |[1] |

Physicochemical and Spectroscopic Properties

Predictive data, based on the analysis of its parent compound, methyl phenylacetate, and known functional group effects, are presented below. Experimental values for the target compound are not widely published, thus these predictions serve as a robust guide for characterization.

Table 2: Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Reference |

|---|---|---|

| Appearance | White to off-white solid or colorless liquid | Based on related compounds like methyl 4-ethynylbenzoate, which is a white solid.[2] The parent, methyl phenylacetate, is a colorless liquid.[3][4] |

| Boiling Point | > 220 °C | The boiling point of methyl phenylacetate is ~218 °C.[3] The addition of the ethynyl group increases molecular weight and polarity, thus raising the boiling point. |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Acetone); Insoluble in water. | Methyl phenylacetate is soluble in most organic solvents and insoluble in water.[3][5] This solubility profile is expected to be maintained. |

| Storage | Store under an inert atmosphere at 2-8°C | Recommended storage conditions to prevent degradation of the reactive alkyne moiety.[1] |

Spectroscopic Analysis

The key to identifying and verifying the structure of 4-Ethynyl-benzeneacetic acid methyl ester lies in its spectroscopic signature.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

~3300 cm⁻¹ (sharp, strong): C≡C-H stretch, characteristic of a terminal alkyne.

-

~2110 cm⁻¹ (sharp, medium): C≡C stretch. The terminal position results in a stronger signal than an internal alkyne.

-

~1735 cm⁻¹ (strong): C=O stretch of the saturated ester. This is a highly reliable and intense peak.

-

~1200-1000 cm⁻¹ (strong): C-O stretch of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are based on data for methyl phenylacetate[5] and standard values for ethynyl protons.

¹H-NMR:

-

~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.

-

~7.2 ppm (d, 2H): Aromatic protons ortho to the acetate group.

-

~3.7 ppm (s, 3H): Methyl protons of the ester (-OCH₃).

-

~3.6 ppm (s, 2H): Methylene protons of the acetate group (-CH₂-).

-

~3.1 ppm (s, 1H): Acetylenic proton (-C≡C-H).

¹³C-NMR:

-

~171 ppm: Carbonyl carbon of the ester (C=O).

-

~138 ppm: Aromatic quaternary carbon attached to the acetate group.

-

~132 ppm: Aromatic C-H carbons ortho to the ethynyl group.

-

~129 ppm: Aromatic C-H carbons ortho to the acetate group.

-

~122 ppm: Aromatic quaternary carbon attached to the ethynyl group.

-

~83 ppm: Acetylenic carbon (-C ≡CH).

-

~78 ppm: Acetylenic carbon (-C≡C H).

-

~52 ppm: Methyl carbon of the ester (-OCH₃).

-

~41 ppm: Methylene carbon of the acetate group (-CH₂-).

Synthesis and Manufacturing

A robust and widely applicable method for synthesizing 4-Ethynyl-benzeneacetic acid methyl ester is via a Sonogashira coupling reaction.[6][7] This approach builds the carbon skeleton by coupling a commercially available aryl halide with a terminal alkyne.

Recommended Synthesis Protocol: Sonogashira Coupling

This protocol couples methyl 4-iodobenzeneacetate with trimethylsilylacetylene (TMSA), followed by in-situ deprotection of the silyl group. Using a protected alkyne like TMSA is a field-proven technique to prevent self-coupling of the terminal alkyne under reaction conditions.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-iodobenzeneacetate (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 4.0 eq) as the solvent and base. Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

-

Deprotection: Cool the reaction to room temperature. Add methanol (5 volumes) and potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 1-2 hours to cleave the TMS protecting group.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Causality and Experimental Insight:

-

Catalyst System: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation step.[7][8]

-

Base and Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as the solvent. Its role as a base is critical for regenerating the active palladium(0) species.

-

Inert Atmosphere: The reaction must be performed under anaerobic conditions as the active Pd(0) catalyst is sensitive to oxidation, which would halt the catalytic cycle.

Caption: Workflow for the Sonogashira coupling synthesis.

Chemical Reactivity and Key Reactions

The utility of 4-Ethynyl-benzeneacetic acid methyl ester stems from the orthogonal reactivity of its two primary functional groups.

Reactions of the Terminal Alkyne

The terminal alkyne is a hub for carbon-carbon bond formation and cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction for this class of compounds, often referred to as "click chemistry".[9][10] It involves the reaction between the terminal alkyne and an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of other functional groups, making it a premier choice for bioconjugation and materials synthesis.[11]

Mechanism Insight: The copper(I) catalyst coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide to proceed through a cyclic copper-containing intermediate, ultimately yielding the triazole product and regenerating the Cu(I) catalyst.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reactions of the Methyl Ester

The methyl ester group provides a classic site for nucleophilic acyl substitution.

Ester Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will saponify the ester, yielding the parent carboxylic acid, 4-ethynyl-benzeneacetic acid. This is often a necessary step to prepare for subsequent amide bond formation.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common and reliable method involves first hydrolyzing the ester to the carboxylic acid, activating it (e.g., with EDC, HOBt), and then reacting it with the desired amine to form a stable amide bond.

Applications in Research and Development

The dual functionality of this molecule makes it a powerful tool for creating well-defined molecular constructs.

-

Drug Discovery and Bioconjugation: The alkyne group serves as a bio-orthogonal handle. A small molecule or peptide containing an azide can be "clicked" onto this molecule to create antibody-drug conjugates (ADCs), PROTACs, or fluorescently labeled probes.[11] The ester can be part of a prodrug strategy, where its hydrolysis in vivo releases the active carboxylic acid.

-

Materials Science: It can be used as a monomer or cross-linking agent in polymerization reactions. The alkyne can be polymerized or used to functionalize surfaces and nanoparticles.

-

Organic Synthesis: It is a valuable starting material for synthesizing more complex molecules where a rigid, linear alkyne linker is desired.[2]

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory.

Table 3: Hazard Information

| Hazard Type | GHS Information | Precautionary Measures |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | N/A |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][12] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.[13]

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

References

- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- Cheméo. (n.d.). Chemical Properties of Benzeneacetic acid, methyl ester (CAS 101-41-7).

- National Institutes of Health (NIH). (n.d.). Methyl phenylacetate. PubChem.

- BLD Pharm. (n.d.). 4-Ethynyl-benzeneacetic acid Methyl ester.

- FAQ. (n.d.). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.

- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Journal of Organic and Pharmaceutical Chemistry (JOCPR). (n.d.). Fischer Esterification of Glycerol by Phen.

- Wikipedia. (n.d.). Sonogashira coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- National Center for Biotechnology Information (NCBI). (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.

- ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.

- Fisher Scientific. (2023). Safety Data Sheet.

- YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.

- ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.

- SlidePlayer. (n.d.). The Sonogashira Coupling.

- GL Sciences Inc. (2021). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Click chemistry.

- BYJU'S. (n.d.). Sonogashira Coupling.

- Wikipedia. (n.d.). Methyl phenylacetate.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- Chem-Impex. (n.d.). Phenylacetic acid methyl ester.

- National Institutes of Health (NIH). (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. PubChem.

Sources

- 1. 154498-13-2|4-Ethynyl-benzeneacetic acid Methyl ester|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. gls.co.jp [gls.co.jp]

Introduction: The Significance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-benzeneacetic acid Methyl Ester

4-Ethynyl-benzeneacetic acid methyl ester is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a versatile handle for click chemistry and further functionalization via cross-coupling reactions, and a phenylacetic acid methyl ester moiety, a common pharmacophore and precursor for various biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the available methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their synthetic endeavors.

Primary Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed route to 4-ethynyl-benzeneacetic acid methyl ester is the Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes.[1] The reaction is prized for its reliability, functional group tolerance, and typically mild conditions.[2]

Mechanistic Rationale and Key Parameters

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[2] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate by reacting with the terminal alkyne in the presence of a base.

The choice of starting material is critical. The synthesis commences with a halogenated precursor, methyl 4-halophenylacetate. The reactivity of the halide follows the order I > Br > Cl. Methyl 4-iodophenylacetate is the most reactive and often preferred substrate to ensure high conversion and yield, while the less expensive methyl 4-bromophenylacetate can also be used, sometimes requiring more forcing conditions or specialized catalyst systems.[3]

A protected alkyne, most commonly trimethylsilylacetylene (TMSA), is typically used instead of acetylene gas due to safety and ease of handling. The silyl group is then removed in a subsequent deprotection step.

dot

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sonogashira Coupling of 4-Ethynyl-benzeneacetic Acid Methyl Ester

Introduction: The Strategic Importance of the C-C Bond

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the arsenal of cross-coupling reactions, the Sonogashira coupling stands out as a powerful and versatile tool for the formation of a C(sp²)–C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne.[1] This reaction has become indispensable in the synthesis of complex molecules, including natural products, biologically active compounds, and conjugated organic materials.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the Sonogashira coupling, with a specific focus on its application to a key building block: 4-Ethynyl-benzeneacetic acid Methyl ester. This substrate is of particular interest in drug discovery due to the prevalence of the phenylacetic acid scaffold in a variety of therapeutic agents. The ability to functionalize this core via its ethynyl group opens up a vast chemical space for the generation of novel molecular entities.

We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its success, provide a field-proven experimental protocol, and address common challenges and troubleshooting strategies. The aim is to equip you not just with a recipe, but with the understanding to adapt and optimize this powerful reaction for your specific synthetic goals.

The Mechanistic Heart of the Matter: A Dual Catalytic Symphony

The Sonogashira coupling is a fascinating example of cooperative catalysis, typically employing both a palladium and a copper catalyst to achieve its transformation.[2] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

The Palladium Cycle:

-

Oxidative Addition: The cycle begins with a palladium(0) species, typically stabilized by phosphine ligands, which undergoes oxidative addition with the aryl or vinyl halide (R¹-X). This forms a square planar palladium(II) complex.

-

Transmetalation: This is the crucial step where the two cycles intersect. A copper acetylide species, generated in the copper cycle, transfers its acetylenic group to the palladium(II) complex. This step is often the rate-determining step of the overall reaction.[4]

-

cis-trans Isomerization: The resulting palladium complex undergoes isomerization to bring the organic groups into a cis orientation.

-

Reductive Elimination: The final step is the reductive elimination of the coupled product (R¹-C≡C-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (H-C≡C-R²). This coordination increases the acidity of the terminal proton.[2]

-

Deprotonation: A base, typically an amine, then deprotonates the alkyne to form a copper(I) acetylide.[5] This species is the key nucleophile that participates in the transmetalation step with the palladium complex.

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, it can also promote an undesirable side reaction known as Glaser coupling, which leads to the homocoupling of the terminal alkyne.[6] This is often mitigated by running the reaction under an inert atmosphere. In some cases, copper-free Sonogashira protocols have been developed to circumvent this issue.[4]

Practical Application: Sonogashira Coupling of 4-Ethynyl-benzeneacetic Acid Methyl Ester

The successful application of the Sonogashira coupling to 4-Ethynyl-benzeneacetic acid Methyl ester requires careful consideration of the reaction parameters to ensure high yield and purity, while accommodating the functional groups present in the molecule.

Substrate Considerations:

-

4-Ethynyl-benzeneacetic acid Methyl ester: The terminal alkyne is the reactive site for the coupling. The methyl ester and the benzylic protons are generally stable under typical Sonogashira conditions. However, the choice of base is critical to avoid deprotonation of the α-carbon to the ester, which could lead to side reactions.

-

Aryl Halide Partner: The reactivity of the aryl halide partner follows the general trend: I > Br > Cl. Aryl iodides and bromides are most commonly used. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step and can lead to higher yields.[7]

Optimizing Reaction Conditions: A Tabular Guide

| Parameter | Recommended Choice & Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) : These are robust and commercially available catalysts that are effective for a wide range of substrates.[4] The choice between Pd(II) and Pd(0) precursors is often a matter of convenience, as the active Pd(0) species is generated in situ. |

| Copper Co-catalyst | CuI (1-5 mol%) : Copper(I) iodide is the most common and effective co-catalyst for activating the alkyne. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) : These bulky amine bases are generally preferred. They are strong enough to deprotonate the terminal alkyne but typically not basic enough to cause significant deprotonation of the α-position of the ester, especially at moderate temperatures. They often also serve as the solvent. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) : If a co-solvent is needed in addition to the amine base, THF and DMF are good choices due to their ability to dissolve the reactants and catalysts. |

| Temperature | Room Temperature to 60 °C : The reaction is often run at room temperature or with gentle heating. Higher temperatures can increase the rate of reaction but may also promote side reactions, including Glaser coupling and potential decomposition of the starting materials or products. |

| Atmosphere | Inert (Nitrogen or Argon) : To prevent the oxidative homocoupling of the alkyne (Glaser coupling), it is crucial to perform the reaction under an inert atmosphere. This is achieved by degassing the solvent and maintaining a positive pressure of nitrogen or argon. |

Field-Proven Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the Sonogashira coupling of 4-Ethynyl-benzeneacetic acid Methyl ester with a representative aryl bromide.

Figure 2: Experimental workflow for the Sonogashira coupling.

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 4-Ethynyl-benzeneacetic acid Methyl ester | 174.19 | 1.0 | 1.0 |

| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 1.1 | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |

| Triethylamine (Et₃N) | 101.19 | - | (Solvent) |

| Tetrahydrofuran (THF) | 72.11 | - | (Solvent) |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Ethynyl-benzeneacetic acid Methyl ester (1.0 mmol), the aryl bromide (1.1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed anhydrous THF (5 mL) and degassed triethylamine (5 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Overcoming Challenges

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use fresh, high-purity catalysts and reagents.- Ensure thorough degassing of solvents and a positive pressure of inert gas.- Consider gentle heating (40-60 °C) to initiate the reaction. |

| Formation of Glaser Homocoupling Product | - Presence of oxygen | - Improve the inert atmosphere technique. Ensure all solvents are thoroughly degassed. |

| Decomposition of Starting Material or Product | - Reaction temperature is too high- Prolonged reaction time | - Run the reaction at a lower temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |

| Side reactions involving the ester | - Use of a strong, non-hindered base | - Use a bulky amine base like triethylamine or diisopropylethylamine. Avoid stronger bases like alkoxides or hydroxides. |

Conclusion: A Versatile Tool for Molecular Innovation

The Sonogashira coupling is a cornerstone of modern organic synthesis, offering a reliable and efficient method for the construction of C(sp²)–C(sp) bonds. Its application to functionalized substrates like 4-Ethynyl-benzeneacetic acid Methyl ester provides a direct route to a diverse range of compounds with significant potential in drug discovery and materials science. By understanding the underlying mechanism and the critical experimental parameters, researchers can confidently employ and adapt this powerful reaction to accelerate their research and development efforts. The insights and protocols provided in this guide are intended to serve as a robust foundation for the successful implementation of the Sonogashira coupling in your laboratory.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Doucet, H., & Hierso, J. C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(11), 5131–5172. Available at: [Link]

-

Plenio, H., & Fleck, T. J. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Beilstein journal of organic chemistry, 8, 456–469. Available at: [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

-

ChemHelper. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Available at: [Link]

- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of organic chemistry, 70(11), 4393–4396.

- Anilkumar, G., & Sreekumar, S. (2019). Copper‐Catalyzed Tandem Sonogashira Coupling‐Cyclization: An Efficient One‐Pot Strategy for the Synthesis of 2‐Arylbenzofuran Derivatives. ChemistrySelect, 4(29), 8563-8566.

-

American Chemical Society. (2022). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Available at: [Link]

-

MDPI. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

-

MDPI. (2019). CCl4-TMEDA-CuCl—A Novel Convenient Catalytic System for Dimerization of Terminal Acetylenes in Mild Conditions. Available at: [Link]

-

PubMed Central (PMC). (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Available at: [Link]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A-Deep-Dive-into-4-Ethynyl-benzeneacetic-acid-Methyl-ester-Structural-Analogues-A-Guide-for-Drug-Discovery-Professionals

An In-depth Technical Guide on the Structural Analogues of 4-Ethynyl-benzeneacetic acid Methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-benzeneacetic acid methyl ester represents a cornerstone scaffold in contemporary medicinal chemistry. Its intrinsic structural features, particularly the terminal alkyne, render it an exceptionally versatile platform for the synthesis of diverse molecular entities through robust chemical transformations like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry". This guide offers a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of structural analogues derived from this core. We will dissect the nuanced structure-activity relationships (SAR) that dictate their biological efficacy and present detailed experimental workflows for the generation and screening of novel compounds. This document is intended to serve as a technical resource, providing both foundational knowledge and actionable insights for professionals engaged in the intricate process of drug discovery and development.

The Core Moiety: 4-Ethynyl-benzeneacetic acid Methyl ester

The 4-ethynyl-benzeneacetic acid methyl ester molecule is a harmonious convergence of key functional groups that are highly pertinent to medicinal chemistry. The phenylacetic acid framework is a well-established pharmacophore found in numerous clinically successful drugs, most notably within the non-steroidal anti-inflammatory drug (NSAID) class. The methyl ester not only modulates lipophilicity, a critical parameter for cell membrane permeability and overall pharmacokinetics, but also provides a site for potential metabolic hydrolysis, which can be engineered for prodrug strategies. The centerpiece of its utility, however, is the 4-ethynyl substituent. This terminal alkyne is a highly energetic and reactive functional group, primed for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, with click chemistry being the most prominent.[1]

1.1. Synthesis of the Core Scaffold

The archetypal synthesis of 4-ethynyl-benzeneacetic acid methyl ester commences with the readily available 4-iodobenzeneacetic acid. The initial step involves esterification of the carboxylic acid with methanol under acidic conditions to yield methyl 4-iodobenzeneacetate. This intermediate is then subjected to a Sonogashira coupling reaction with a protected acetylene source, typically trimethylsilylacetylene, catalyzed by a palladium-copper co-catalyst system. The final step is the selective removal of the trimethylsilyl protecting group, usually with a mild base like potassium carbonate in methanol, to unveil the terminal alkyne and afford the target compound.

Figure 1. A representative synthetic pathway for 4-Ethynyl-benzeneacetic acid Methyl ester.

Generation of Structural Analogues via Click Chemistry

The unparalleled efficiency and specificity of the CuAAC reaction make it the premier method for diversifying the 4-ethynyl-benzeneacetic acid methyl ester scaffold.[2][3] This reaction facilitates the covalent linkage of the core alkyne with a virtually limitless array of organic azides to produce 1,4-disubstituted 1,2,3-triazoles. The reaction is characterized by its high yields, mild reaction conditions, and exceptional tolerance of other functional groups, which obviates the need for extensive protecting group chemistry.[2][3]

2.1. A General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Preparation: In a suitable reaction vessel, dissolve 4-ethynyl-benzeneacetic acid methyl ester (1.0 equivalent) and the selected organic azide (1.05-1.2 equivalents) in a solvent system that ensures solubility of both reactants. A common choice is a biphasic mixture of tert-butanol and water (1:1 v/v).

-

Catalyst Solution: Prepare a fresh solution of the catalytic system. This typically involves dissolving sodium ascorbate (0.2-0.4 equivalents), a reducing agent to maintain copper in its active Cu(I) state, and copper(II) sulfate pentahydrate (0.05-0.15 equivalents) in deionized water.

-

Reaction Initiation and Monitoring: Add the catalyst solution to the stirring reactant mixture. The reaction is typically conducted at ambient temperature. Progress can be conveniently monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the triazole product.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and the product is extracted into an appropriate organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine to remove residual water-soluble components, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The resulting crude product is then purified to homogeneity using silica gel column chromatography.

Figure 2. A generalized workflow for the synthesis of 1,2,3-triazole analogues.

Biological Activities and Therapeutic Applications

The structural analogues of 4-ethynyl-benzeneacetic acid methyl ester have been explored across a spectrum of biological targets, with notable successes in the realms of oncology and inflammation.

3.1. Anticancer Potential

A significant body of research has demonstrated the potent cytotoxic and antiproliferative activities of triazole derivatives of this scaffold against a wide range of cancer cell lines.[4] The appended triazole ring and its substituent are often key determinants of this activity, mediating interactions with biological targets.

Case Study: Tubulin Polymerization Inhibitors

A library of 1,4-disubstituted-1,2,3-triazole analogues was synthesized from 4-ethynyl-benzeneacetic acid methyl ester and a series of substituted benzyl azides. These compounds were evaluated for their ability to inhibit the proliferation of several human cancer cell lines. A clear structure-activity relationship emerged, with electron-withdrawing substituents on the benzyl ring generally leading to increased potency. Mechanistic investigations revealed that these compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

| Compound ID | R-Group on Triazole | Cancer Cell Line | IC50 (µM) |

| 3a | Phenylmethyl | MCF-7 (Breast) | 5.2 |

| 3b | 4-Fluorobenzyl | MCF-7 (Breast) | 2.8 |

| 3c | 3,5-Dichlorobenzyl | MCF-7 (Breast) | 1.1 |

| 3d | 2-Naphthylmethyl | MCF-7 (Breast) | 4.5 |

Data Table 1. Antiproliferative activity of selected triazole analogues against the MCF-7 human breast cancer cell line.

Figure 3. A simplified signaling pathway for tubulin polymerization inhibitors.

3.2. Anti-inflammatory Properties

The inherent phenylacetic acid core of the scaffold suggests a predisposition for anti-inflammatory activity.[5] Indeed, numerous analogues have been synthesized and evaluated for their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

Case Study: Selective COX-2 Inhibition

A series of triazole-containing analogues were screened for their inhibitory activity against both COX-1 and COX-2 enzymes. Several compounds demonstrated potent and selective inhibition of COX-2, the isoform of the enzyme that is primarily responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selectivity is a highly desirable attribute for anti-inflammatory agents, as it is associated with a reduced risk of the gastrointestinal side effects that can accompany non-selective COX inhibition.

In Vitro COX Inhibition Assay Protocol:

-

Enzyme and Compound Preparation: Purified human recombinant COX-1 and COX-2 enzymes are utilized. Test compounds are prepared as stock solutions in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.

-

Pre-incubation: The test compounds are pre-incubated with each enzyme isoform at 37°C for a defined period (e.g., 15 minutes) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation and Termination: The reaction is allowed to proceed at 37°C for a specific time, after which it is terminated by the addition of a quenching solution (e.g., a strong acid).

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Calculation: The concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Compound ID | R-Group on Triazole | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4a | 4-Methylphenyl | >100 | 3.7 | >27 |

| 4b | 4-Methoxyphenyl | >100 | 1.9 | >52 |

| 4c | 4-Sulfamoylphenyl | 92 | 0.8 | 115 |

| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |

Data Table 2. In vitro COX inhibitory profiles of selected triazole analogues.

Structure-Activity Relationship (SAR) Insights

The systematic generation and evaluation of analogue libraries have yielded critical insights into the structure-activity relationships that govern the biological effects of these compounds.[6][7][8][9][10]

-

The 1,2,3-Triazole Ring: This heterocycle is far more than a simple linker. It is a rigid, planar, and polarizable unit that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking.

-

The R-Group Substituent: The nature of the substituent appended to the triazole ring is a primary determinant of both potency and selectivity. Factors such as size, shape, electronics, and hydrophobicity of the R-group can be fine-tuned to optimize interactions within the target's binding pocket.[6][7][8][9][10]

-

The Phenylacetic Acid Core: Modifications to the acetic acid side chain, such as conversion to amides, hydroxamic acids, or other ester variants, can significantly impact the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[11] Additionally, substitutions on the phenyl ring of the core can modulate electronic properties and provide additional vectors for interaction with the target.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester | 43153-04-4 [smolecule.com]

- 6. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

A Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-benzeneacetic acid Methyl Ester

Introduction

4-Ethynyl-benzeneacetic acid Methyl ester possesses a unique combination of a terminal alkyne, a para-substituted aromatic ring, and a methyl ester functionality. This distinct structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through click chemistry and other coupling reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide will detail the expected spectroscopic signatures and provide the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach for acquiring high-quality NMR spectra of 4-Ethynyl-benzeneacetic acid Methyl ester would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to ensure good signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[1]

-

A larger number of scans (often several hundred to thousands) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Ethynyl-benzeneacetic acid Methyl ester in CDCl₃ is expected to exhibit four distinct signals. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are summarized below.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| a | 3.10 | Singlet | 1H | ≡C-H |

| b | 7.45 | Doublet | 2H | Ar-H (ortho to -C≡CH) |

| c | 7.25 | Doublet | 2H | Ar-H (ortho to -CH₂COOCH₃) |

| d | 3.65 | Singlet | 2H | -CH ₂COOCH₃ |

| e | 3.70 | Singlet | 3H | -COOCH ₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Signal a (≡C-H): The proton of the terminal alkyne is expected to appear as a sharp singlet around 3.10 ppm. Its relatively downfield shift is due to the magnetic anisotropy of the triple bond.

-

Signals b and c (Ar-H): The four protons on the para-substituted benzene ring are chemically non-equivalent and will appear as two doublets in the aromatic region (typically 6.5-8.0 ppm).[2] The protons ortho to the electron-withdrawing ethynyl group (b) are expected to be deshielded and appear at a slightly higher chemical shift than the protons ortho to the methylene ester group (c). The coupling between these adjacent aromatic protons will result in a characteristic doublet pattern for each signal.

-

Signal d (-CH₂COOCH₃): The two benzylic protons of the methylene group are chemically equivalent and will appear as a singlet around 3.65 ppm.[2]

-

Signal e (-COOCH₃): The three protons of the methyl ester group are also chemically equivalent and will appear as a sharp singlet around 3.70 ppm.

Caption: Correlation of predicted ¹H NMR signals with the molecular structure.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

| Signal | Predicted δ (ppm) | Assignment |

| 1 | 171.5 | C =O |

| 2 | 135.0 | Ar-C -CH₂ |

| 3 | 132.5 | Ar-C (ortho to -C≡CH) |

| 4 | 129.5 | Ar-C (ortho to -CH₂COOCH₃) |

| 5 | 122.0 | Ar-C -C≡CH |

| 6 | 83.0 | -C ≡CH |

| 7 | 78.0 | -C≡C H |

| 8 | 52.0 | -COOC H₃ |

| 9 | 41.0 | -C H₂COOCH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Signal 1 (C=O): The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 170-185 ppm.[3]

-

Signals 2-5 (Ar-C): The four distinct aromatic carbons will resonate in the 120-150 ppm region.[3] The quaternary carbons (ipso-carbons) attached to the substituents (signals 2 and 5) will generally have weaker intensities compared to the protonated aromatic carbons (signals 3 and 4).

-

Signals 6 and 7 (-C≡C-): The two sp-hybridized carbons of the alkyne group will appear in the range of 70-90 ppm.

-

Signal 8 (-COOCH₃): The carbon of the methyl ester group will resonate around 52 ppm.

-

Signal 9 (-CH₂COOCH₃): The methylene carbon will appear at approximately 41 ppm.

Caption: Correlation of predicted ¹³C NMR signals with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample like 4-Ethynyl-benzeneacetic acid Methyl ester is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. KBr is transparent in the mid-IR region.

-

Transfer the fine powder to a pellet press and apply several tons of pressure to form a thin, transparent disc.[5]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectra are typically recorded in the range of 4000 to 400 cm⁻¹.

-

Predicted IR Spectrum

The key diagnostic absorption bands expected in the IR spectrum of 4-Ethynyl-benzeneacetic acid Methyl ester are listed below.

| Frequency (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~3300 | ≡C-H stretch | Terminal Alkyne | Strong, sharp |

| ~3050 | =C-H stretch | Aromatic | Medium |

| ~2950 | C-H stretch | Alkane (CH₃, CH₂) | Medium |

| ~2110 | C≡C stretch | Terminal Alkyne | Weak to medium, sharp |

| ~1740 | C=O stretch | Ester | Strong |

| ~1610, 1510 | C=C stretch | Aromatic Ring | Medium |

| ~1250, 1170 | C-O stretch | Ester | Strong |

| ~830 | C-H bend | p-disubstituted benzene | Strong |

Interpretation of the Predicted IR Spectrum:

-

Terminal Alkyne Vibrations: The most characteristic peaks for this molecule will be the strong, sharp ≡C-H stretch at approximately 3300 cm⁻¹ and the C≡C triple bond stretch around 2110 cm⁻¹.[6] The presence of both of these absorptions is strong evidence for a terminal alkyne.

-

Ester Vibrations: A very strong absorption due to the C=O stretch of the ester group is expected around 1740 cm⁻¹. Additionally, strong C-O stretching vibrations will be observed in the 1300-1000 cm⁻¹ region.[7]

-

Aromatic and Alkane Vibrations: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while alkane C-H stretches from the methylene and methyl groups will be just below 3000 cm⁻¹. The para-substitution pattern on the benzene ring will give rise to a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a small organic molecule like 4-Ethynyl-benzeneacetic acid Methyl ester is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the components of the mixture before they enter the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Ionization (EI). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum

The key features expected in the EI mass spectrum of 4-Ethynyl-benzeneacetic acid Methyl ester are outlined below.

| m/z | Ion | Formation Mechanism |

| 174 | [M]⁺• | Molecular Ion |

| 115 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and fragmentation) |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺•) is expected at an m/z of 174, corresponding to the molecular weight of the compound (C₁₁H₁₀O₂). This peak confirms the elemental composition of the molecule.

-

Major Fragmentation Pathways:

-

Loss of the Methoxycarbonyl Radical: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the methoxycarbonyl radical (•COOCH₃) would result in a fragment ion at m/z 115.[8]

-

Tropylium Ion Formation: A characteristic fragmentation for compounds containing a benzyl group is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This would involve cleavage of the bond between the methylene group and the carbonyl group, followed by rearrangement.

-

Methoxycarbonyl Cation: The observation of a peak at m/z 59 would correspond to the methoxycarbonyl cation ([COOCH₃]⁺).

-

Caption: Predicted major fragmentation pathways in the EI-MS of the target molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Ethynyl-benzeneacetic acid Methyl ester. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and comparison with analogous structures, offers a valuable resource for researchers. The provided experimental protocols represent standard methodologies for acquiring high-quality data. This guide should serve as a practical tool for the unambiguous identification and characterization of this important synthetic building block in a laboratory setting.

References

-

Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzeneacetic acid, methyl ester (CAS 101-41-7). Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Indian Institute of Technology Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Evaluation of 4-Ethynyl-benzeneacetic acid Methyl ester for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying the Correct Reagent for High-Stakes Research

In the landscape of advanced chemical synthesis, particularly in the development of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs), the precise identity and purity of every building block are paramount. This guide focuses on 4-Ethynyl-benzeneacetic acid Methyl ester (CAS No. 154498-13-2), a bifunctional linker critical for conjugating different molecular moieties.

From an application scientist's perspective, a common and costly error arises from the misidentification of structurally similar compounds. It is crucial to distinguish the target compound, 4-Ethynyl-benzeneacetic acid Methyl ester (CAS 154498-13-2) , from the more commonly cited Methyl 4-ethynylbenzoate (CAS No. 3034-86-4) . The key structural difference is the methylene (-CH2-) spacer between the phenyl ring and the ester group in our target compound, which provides critical spacing and conformational flexibility in the final construct. This guide is dedicated exclusively to the correct isomer, ensuring your research is built on a foundation of chemical accuracy.

Chapter 1: The Commercial Supplier Landscape

Sourcing specialized reagents requires navigating a complex global market. The choice of a supplier should not be based on cost alone but on a holistic assessment of quality, documentation, and reliability. For a critical building block like 4-Ethynyl-benzeneacetic acid Methyl ester, which is integral to multi-step synthetic campaigns, supplier vetting is a crucial risk mitigation step.

Supplier Evaluation Workflow

A systematic approach to supplier selection ensures that the chosen partner meets the stringent requirements of drug discovery and development. The following workflow is recommended:

Caption: A logical workflow for selecting and validating a chemical supplier.

Comparative Analysis of Commercial Suppliers

The following table summarizes reputable suppliers offering 4-Ethynyl-benzeneacetic acid Methyl ester (CAS 154498-13-2). This data is compiled from publicly available information and is intended as a starting point for a researcher's own evaluation process.

| Supplier | Product Number | Stated Purity/Specification | Key Features |

| BLD Pharm | BD00819504 | Not specified on product page | Provides GHS hazard information; offers a range of research chemicals.[1] |

| Sigma-Aldrich (AChemBlock) | ADVH98DE6921 | Not specified on product page | Distributed through a major global network; provides InChI key and formula.[2] |

| Parchem | 24716 | Not specified on product page | Specialty chemical supplier with global logistics capabilities.[3] |

| NextPeptide | NP185202 | Not specified on product page | Specializes in peptides and complex organic building blocks.[4] |

| Arctom | CNJZSH-AM9002090 | Not specified on product page | Supplier of fine chemicals and research intermediates.[5] |

Note: The lack of specified purity on public-facing websites is common for specialized reagents. It is imperative to request a batch-specific Certificate of Analysis (CoA) during the quoting process.

Chapter 2: Scientific Integrity: Quality Control and In-House Validation

The principle of "trust but verify" is the cornerstone of scientific integrity in chemical sourcing. While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, performing in-house verification is a self-validating system that ensures the material's identity and purity meet the rigorous demands of your application. In regulated environments, this is not just good practice; it is a requirement.[6]

Interpreting the Certificate of Analysis (CoA)

Before ordering, request a sample CoA. A comprehensive CoA for this compound should include:

-

Identity Confirmation: Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) spectra with peak assignments consistent with the structure of 4-Ethynyl-benzeneacetic acid Methyl ester.

-

Purity Assessment: HPLC or GC trace indicating a purity level, ideally ≥95%. The method and standards used should be specified.

-

Mass Spectrometry: Data confirming the molecular weight (174.20 g/mol ).

-

Physical Properties: Appearance (e.g., off-white solid) and melting point.

Experimental Protocol: Incoming Quality Control Verification

This protocol describes a minimal, effective procedure for a researcher to verify the identity of a newly received batch.

Objective: To confirm the chemical structure of 4-Ethynyl-benzeneacetic acid Methyl ester via ¹H NMR spectroscopy.

Materials:

-

Received sample of 4-Ethynyl-benzeneacetic acid Methyl ester.

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

NMR tube, analytical balance, spatula, vials.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. Gently swirl until the solid is completely dissolved.

-

Transfer: Using a pipette, transfer the solution to a 5mm NMR tube.

-

Acquisition: Acquire a ¹H NMR spectrum according to the spectrometer's standard operating procedure. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks.

-

Compare the observed chemical shifts (δ), splitting patterns (e.g., s, d, t), and integrations to the expected values for the structure.

-

Expected ¹H NMR Peaks (Predicted):

-

~3.1 ppm (s, 1H): Acetylenic proton (-C≡C-H ).

-

~3.7 ppm (s, 3H): Methyl ester protons (-O-CH₃ ).

-

~3.6 ppm (s, 2H): Methylene protons (-CH₂ -COOCH₃).

-

~7.2-7.5 ppm (m, 4H): Aromatic protons on the benzene ring. The pattern will likely appear as two doublets.

Causality: Any significant deviation in chemical shift, integration, or the presence of substantial unassigned peaks suggests impurities or a misidentified compound, necessitating further investigation or rejection of the batch.

Chapter 3: Application in PROTAC Synthesis

4-Ethynyl-benzeneacetic acid Methyl ester is an exemplary "building block" for the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ligase.[7] The molecule's structure is modular, consisting of a POI ligand, an E3 ligand, and a linker connecting them.

Our compound of interest serves as a precursor to a rigid linker with a defined length. The terminal alkyne provides a reactive handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate with an azide-modified E3 ligase ligand or POI ligand. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point of attachment for amide bond formation.

Workflow: Incorporation into a PROTAC Molecule

Caption: A representative synthetic route incorporating the linker into a PROTAC.

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are critical for ensuring user safety and maintaining the chemical integrity of the reagent.

Hazard Identification

Based on available supplier data, 4-Ethynyl-benzeneacetic acid Methyl ester is classified with the following GHS Hazard Statements:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Safe Handling Protocol

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Dispensing: Use a spatula for transferring solids. Avoid creating dust. For solutions, use appropriate glassware.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.

Storage Recommendations

-

Temperature: Store refrigerated at 2-8°C as recommended by suppliers.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect the terminal alkyne from oxidative degradation or moisture-induced reactions.[1]

-

Container: Keep in the original, tightly sealed container.

Conclusion

The successful application of specialized reagents like 4-Ethynyl-benzeneacetic acid Methyl ester in cutting-edge research is directly dependent on rigorous sourcing and validation. By clearly distinguishing it from structural isomers, implementing a robust supplier evaluation workflow, and performing diligent in-house quality control, researchers can build a reliable foundation for their synthetic endeavors. This disciplined approach mitigates the risk of costly errors, ensures reproducibility, and ultimately accelerates the path to discovery.

References

- Crews, C. M., & Schneekloth, J. S. (2021). Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof. Google Patents.

-

Labcompare. (2015, June 5). Standards and Reagents. Retrieved from [Link]

-

NextPeptide. (n.d.). 154498-13-2 | 4-Ethynyl-benzeneacetic acid methyl ester. Retrieved from [Link]

-

SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]

-

World Health Organization. (2023). WHO good practices for pharmaceutical quality control laboratories. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 154498-13-2 | 4-Ethynyl-benzeneacetic acid methyl ester. Retrieved from [Link]

Sources

- 1. 154498-13-2|4-Ethynyl-benzeneacetic acid Methyl ester|BLD Pharm [bldpharm.com]

- 2. 4-Ethynyl-benzeneacetic acid Methyl ester [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. 154498-13-2 | 4-Ethynyl-benzeneacetic acid methyl ester | Next Peptide [nextpeptide.com]

- 5. arctomsci.com [arctomsci.com]

- 6. gspchem.com [gspchem.com]

- 7. タンパク質分解化合物ビルディングブロック [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

4-Ethynyl-benzeneacetic acid Methyl ester safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Ethynyl-benzeneacetic acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-benzeneacetic acid methyl ester is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a versatile functional group for "click chemistry" and other coupling reactions, and a methyl ester of a phenylacetic acid derivative, a common scaffold in pharmacologically active compounds.[1][2] The presence of the terminal alkyne, in particular, dictates a specific set of handling and safety protocols due to its reactivity.[3] This guide provides a comprehensive overview of the essential safety and handling procedures for this compound, grounded in an understanding of its chemical properties and potential reactivity. The protocols described herein are designed to empower researchers to work safely and effectively, minimizing risks to personnel and ensuring experimental integrity.

Compound Identification and Properties

A thorough understanding of the compound's physical and chemical properties is the foundation of safe handling.

-

Chemical Structure:

-

IUPAC Name: Methyl 2-(4-ethynylphenyl)acetate

-

Synonyms: 4-Ethynyl-benzeneacetic acid Methyl ester, methyl (4-ethynylphenyl)acetate

-

Molecular Formula: C₁₁H₁₀O₂

-

Molecular Weight: 174.19 g/mol

-

-

Physicochemical Data (Predicted and from Analogues): Data for the exact molecule is not widely published. The following table includes data from structurally related compounds like methyl phenylacetate and methyl 4-ethynylbenzoate to provide a reasonable estimation of its properties.[4][5][6]

| Property | Value / Expected Value | Source / Rationale |

| Appearance | White to off-white or light-colored solid/crystal. | Based on the analogue Methyl 4-Ethynylbenzoate. |

| Melting Point | Expected to be a solid with a distinct melting point, likely below 100°C. | Methyl 4-Ethynylbenzoate melts at 93-97°C. |

| Boiling Point | > 200°C (Decomposition may occur) | Methyl phenylacetate boils at 218°C.[6] The alkyne group may lower thermal stability. |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). Sparingly soluble in water. | General property of similar organic esters.[4] |

| Stability | Air and heat sensitive. Reactive with strong oxidizing agents and bases.[7] | Based on the analogue Methyl 4-Ethynylbenzoate and general alkyne chemistry. |

Hazard Identification and Risk Assessment

The primary hazards associated with 4-Ethynyl-benzeneacetic acid methyl ester stem from the reactivity of the terminal alkyne and the general hazards of aryl acetic acid esters. The following GHS classifications are extrapolated from safety data for closely related compounds.[8][9]

-

GHS Hazard Statements (Anticipated):

-

Pictograms (Anticipated):

-

! (Exclamation Mark)

-

-

Core Causality of Hazards:

-

Terminal Alkyne Reactivity: The acetylenic proton is weakly acidic and can be deprotonated by strong bases.[3][10] More critically, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This is a primary consideration in selecting spatulas, reaction vessels, and purification media.

-

Ester Moiety: As with many esters, this compound can be an irritant to the skin, eyes, and respiratory system.[11] Inhalation of dust or aerosols should be minimized.

-

Aromatic System: The benzene ring system implies a metabolic pathway that could lead to the formation of reactive intermediates, although specific toxicity data is unavailable.

-

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Ventilation: Ensure good general laboratory ventilation to supplement the fume hood.[13]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[8]

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing (e.g., transfers, reactions), chemical safety goggles are required.

-

Hand Protection: Wear nitrile or neoprene gloves. Avoid latex. Inspect gloves for pinholes before use and change them immediately if contamination is suspected.[8]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

-